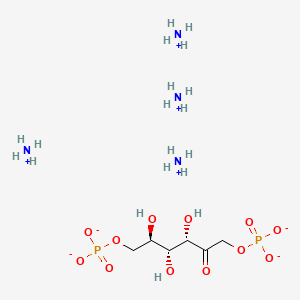
D(+)Fructofuranose 1,6-diphosphate tetra(cyclohexylammonium) salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D(+)Fructofuranose 1,6-diphosphate tetra(cyclohexylammonium) salt: is a chemical compound with the empirical formula C6H14O12P2 · 4C6H13N. It is a derivative of fructose, a simple sugar, and is commonly used in biochemical research. This compound is known for its role in metabolic pathways, particularly in glycolysis, where it acts as an intermediate.
作用机制
Target of Action
D(+)Fructofuranose 1,6-diphosphate tetra(cyclohexylammonium) salt, also known as D-Fructose 1,6-bisphosphate, primarily targets enzymes such as pyruvate kinase and NAD±dependent L-(+)-lactate dehydrogenase . It also interacts with acetate kinase , fructose-1,6-bisphosphate aldolase(s) , and fructose-1,6-bisphosphatase(s) .
Mode of Action
This compound acts as an allosteric activator of pyruvate kinase and NAD±dependent L-(+)-lactate dehydrogenase . It also serves as an inhibitor of acetate kinase . As a substrate, it helps identify and characterize enzymes such as fructose-1,6-bisphosphate aldolase(s) and fructose-1,6-bisphosphatase(s) .
Biochemical Pathways
D-Fructose 1,6-bisphosphate is a common metabolic sugar and is the precursor of glyceraldehyde 3-phosphate and dihydroxyacetone phosphate in the glycolytic pathway . It plays a crucial role in energy production within cells.
Result of Action
The activation of pyruvate kinase and NAD±dependent L-(+)-lactate dehydrogenase by D-Fructose 1,6-bisphosphate can lead to increased glycolysis, providing energy for cellular processes . The inhibition of acetate kinase can affect the production of acetyl-CoA, a key molecule in metabolism .
生化分析
Biochemical Properties
D(+)Fructofuranose 1,6-diphosphate tetra(cyclohexylammonium) salt plays a significant role in biochemical reactions. It can be used as an allosteric activator of enzymes such as pyruvate kinase and NAD±dependent L-(+)-lactate dehydrogenase . It also acts as an inhibitor of acetate kinase and as a substrate to identify and characterize enzymes such as fructose-1,6-bisphosphate aldolase(s) and fructose-1,6-bisphosphatase(s) .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules and its role in enzyme inhibition or activation. It exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in the glycolytic pathway, where it is the precursor of glyceraldehyde 3-phosphate and dihydroxyacetone phosphate . It interacts with enzymes and cofactors in this pathway, and may have effects on metabolic flux or metabolite levels.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of D(+)Fructofuranose 1,6-diphosphate tetra(cyclohexylammonium) salt typically involves the phosphorylation of fructose. The process begins with the reaction of fructose with phosphoric acid in the presence of a catalyst to form fructose-1,6-bisphosphate. This intermediate is then reacted with cyclohexylamine to produce the tetra(cyclohexylammonium) salt. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and minimize impurities. The final product is typically purified through crystallization or chromatography techniques to achieve the required purity levels for research applications .
化学反应分析
Types of Reactions: D(+)Fructofuranose 1,6-diphosphate tetra(cyclohexylammonium) salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to produce different derivatives, depending on the oxidizing agent used.
Reduction: It can be reduced to form simpler sugar phosphates.
Substitution: The phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Conditions typically involve the use of strong acids or bases to facilitate the substitution reactions.
Major Products Formed:
Oxidation: Produces various oxidized sugar phosphates.
Reduction: Results in simpler sugar phosphates.
Substitution: Leads to the formation of substituted sugar derivatives.
科学研究应用
Chemistry: In chemistry, D(+)Fructofuranose 1,6-diphosphate tetra(cyclohexylammonium) salt is used as a reagent in the synthesis of other complex molecules. It serves as a building block in the preparation of various biochemical compounds .
Biology: In biological research, this compound is crucial for studying metabolic pathways, particularly glycolysis. It is used to investigate enzyme activities and metabolic fluxes in cells .
Medicine: In medicine, this compound is explored for its potential neuroprotective effects. Studies have shown that it may help in reducing ischemic tissue damage in brain injuries .
Industry: In the industrial sector, this compound is used in the production of biochemical reagents and as an intermediate in the synthesis of pharmaceuticals .
相似化合物的比较
- D-Glucose 6-phosphate disodium salt hydrate
- D-Fructose 6-phosphate disodium salt hydrate
- α-D-Glucose 1,6-bisphosphate tetra(cyclohexylammonium) salt hydrate
Comparison: Compared to these similar compounds, D(+)Fructofuranose 1,6-diphosphate tetra(cyclohexylammonium) salt is unique due to its specific role in glycolysis as an intermediate. While other compounds like D-Glucose 6-phosphate and D-Fructose 6-phosphate are also involved in metabolic pathways, this compound specifically acts at a critical regulatory point in glycolysis, making it a valuable tool for studying metabolic regulation .
属性
IUPAC Name |
tetraazanium;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O12P2.4H3N/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);4*1H3/t3-,5-,6-;;;;/m1..../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHZAPSQLCDXQO-GNWSQLALSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H26N4O12P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
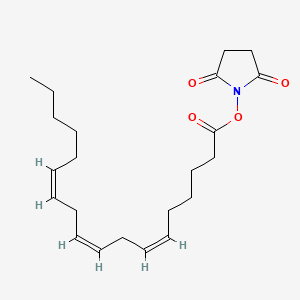

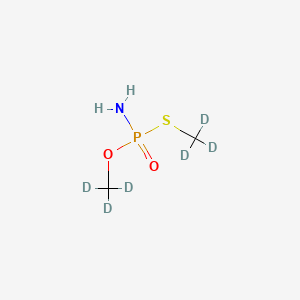
![N,N-Di-(tert-butyloxy)-3-[[[3-(ethylamino)propyl]amino]methyl]-4-quinolinol](/img/structure/B566267.png)
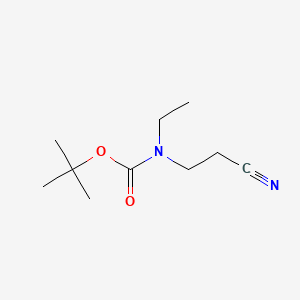
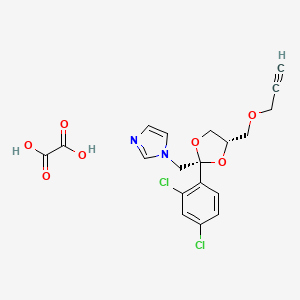
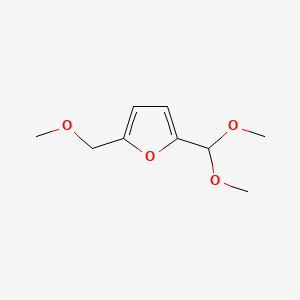
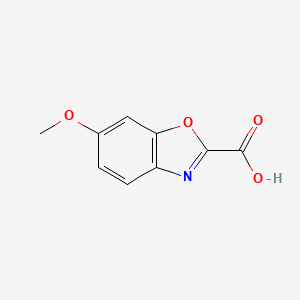
![Ethyl 3-[3-[acetyl(ethyl)amino]phenyl]-3-oxopropanoate](/img/structure/B566276.png)
